molecular formula C17H11N3O4 B11473226 4-[2-(4-Methoxyphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile

4-[2-(4-Methoxyphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B11473226
M. Wt: 321.29 g/mol
InChI Key: GPOGMEYDHRJAQR-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxyphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile is an organic compound with a complex molecular structure It is characterized by the presence of a methoxyphenyl group, a nitro group, and two cyano groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxyphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with nitrating agents to introduce the nitro group. This is followed by the introduction of cyano groups through a reaction with suitable nitrile sources under controlled conditions. The final step involves the formation of the oxoethyl group through a reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxyphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the cyano groups under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitriles or amides.

Scientific Research Applications

4-[2-(4-Methoxyphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxyphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano groups can also participate in reactions with nucleophiles, leading to the formation of various derivatives. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Methoxyphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and cyano groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C17H11N3O4

Molecular Weight

321.29 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H11N3O4/c1-24-15-4-2-11(3-5-15)17(21)8-12-6-13(9-18)14(10-19)7-16(12)20(22)23/h2-7H,8H2,1H3

InChI Key

GPOGMEYDHRJAQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2[N+](=O)[O-])C#N)C#N

Origin of Product

United States

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